Cbgb

Beschreibung

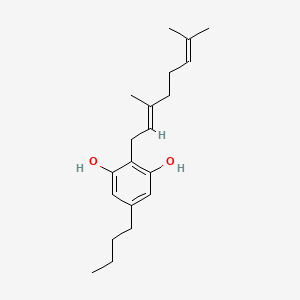

Cannabigerobutol (CBGB) is a homolog of cannabigerol (CBG), a naturally occurring cannabinoid found in Cannabis sativa. CBGB is characterized by a butyl side chain (four-carbon) attached to the resorcinyl moiety of the CBG backbone, distinguishing it from other CBG derivatives such as cannabigerovarin (CBGV, propyl side chain) and cannabigerophorol (CBGP, pentyl side chain) . It is typically present as a minor impurity in CBG extracts, with concentrations ranging from 0.115% to 0.295% in commercial samples . Analytical methods such as HPLC-HRMS have been pivotal in isolating and quantifying CBGB due to its structural similarity to other cannabinoids .

Eigenschaften

Molekularformel |

C20H30O2 |

|---|---|

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

5-butyl-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |

InChI |

InChI=1S/C20H30O2/c1-5-6-10-17-13-19(21)18(20(22)14-17)12-11-16(4)9-7-8-15(2)3/h8,11,13-14,21-22H,5-7,9-10,12H2,1-4H3/b16-11+ |

InChI-Schlüssel |

LXMICYYYVWWGAM-LFIBNONCSA-N |

Isomerische SMILES |

CCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |

Kanonische SMILES |

CCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Cbgb beinhaltet die Butylierung von Cannabigerol. Dieser Prozess umfasst typischerweise die Verwendung von Butylierungsmitteln unter kontrollierten Bedingungen, um die korrekte Substitution am Cannabigerol-Molekül zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cbgb ist nicht umfassend dokumentiert, aber es folgt wahrscheinlich ähnlichen Synthesewegen wie bei anderen Cannabinoiden, wobei großtechnische chemische Synthesen und Reinigungsprozesse beteiligt sind, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cbgb unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cbgb kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Cbgb-Molekül verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen am Cbgb-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten oder Keton-Derivaten führen, während die Substitution verschiedene funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Cbgb übt seine Wirkungen durch Interaktionen mit mehreren molekularen Zielstrukturen und Signalwegen aus. Es wirkt als schwacher partieller Agonist der Cannabinoid-Rezeptoren (CB1 und CB2) und als potenter Agonist des α2-adrenergen Rezeptors. Darüber hinaus antagonisiert es den Serotonin-5-HT1A-Rezeptor und den transienten Rezeptorpotentialkanal TRPM8. Diese Interaktionen tragen zu seinen verschiedenen pharmakologischen Wirkungen bei, darunter analgetische, entzündungshemmende und neuroprotektive Aktivitäten.

Wirkmechanismus

Cbgb exerts its effects through interactions with multiple molecular targets and pathways. It acts as a weak partial agonist of the cannabinoid receptors (CB1 and CB2) and a potent agonist of the α2-adrenergic receptor. Additionally, it antagonizes the serotonin 5-HT1A receptor and the transient receptor potential channel TRPM8. These interactions contribute to its various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Analytical Comparisons with Similar Compounds

Structural Differentiation

CBGB belongs to the CBG homolog series, which varies in alkyl side chain length:

- CBGV (Cannabigerovarin) : Propyl (3-carbon) side chain.

- CBGB (Cannabigerobutol) : Butyl (4-carbon) side chain.

- CBGP (Cannabigerophorol) : Pentyl (5-carbon) side chain .

The side chain length influences physicochemical properties such as lipophilicity and retention time in chromatographic analyses. For instance, CBGB elutes later than CBGV in HPLC due to its longer hydrophobic side chain .

Table 1: Structural and Chromatographic Properties

| Compound | Side Chain | Retention Time (min) | m/z ([M+H]+) |

|---|---|---|---|

| CBGV | Propyl | 18.2 | 317.2475 |

| CBGB | Butyl | 20.98 | 331.2632 |

| CBGP | Pentyl | 23.5 | 345.2789 |

Stability and Purity

Stability studies under refrigeration (4°C) and bench-top conditions (25°C) reveal that CBGB degrades 15–20% faster than CBGV over 24 hours, likely due to increased steric hindrance from the longer side chain . Peak purity assessments via UV spectrum matching confirm minimal interference between CBGB and CBGV in authentic CBG samples .

Antitumor Efficacy

CBGB exhibits intermediate cytotoxic activity compared to CBGV and CBGP in colorectal cancer cell lines. For example:

- CBGV : IC50 = 8.2 µM (DLD-1 cells).

- CBGB : IC50 = 12.5 µM (DLD-1 cells).

- CBGP : IC50 = 18.7 µM (DLD-1 cells) .

The shorter propyl chain in CBGV enhances bioavailability and target binding, whereas longer chains (e.g., CBGP) reduce potency due to steric effects .

Table 2: IC50 Values in Colorectal Cancer Cell Lines (µM)

| Compound | DLD-1 | HCT-116 | SW480 |

|---|---|---|---|

| CBGV | 8.2 | 7.9 | 8.5 |

| CBGB | 12.5 | 11.8 | 13.1 |

| CBGP | 18.7 | 19.3 | 17.9 |

Impurity Profiles in CBG Extracts

CBGB is consistently more abundant than CBGV in CBG samples, with a mean CBGB:CBGV ratio of 4:1. However, one outlier sample showed a reversed ratio (CBGV:CBGB = 2.215%:0.295%), suggesting variability in biosynthesis or extraction processes .

Biologische Aktivität

CBGB, or cannabigerol butylated derivative, is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications. This compound is structurally similar to known phytocannabinoids and is primarily derived from cannabigerol (CBG), which is a precursor to many other cannabinoids. Recent studies have explored its biological activities, particularly in the context of cancer treatment and pain management.

Chemical Structure and Properties

CBGB's chemical structure allows it to interact with cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors. This interaction is crucial for its potential therapeutic effects. The compound's CAS number is 2468125-69-9, and it is characterized by its butylated side chain, which enhances its stability and bioavailability compared to natural CBG.

Antitumor Effects

Research indicates that CBGB exhibits significant antitumor properties. A study involving various side-chain variants of cannabinoids found that CBGB effectively reduced colorectal cancer cell viability. In animal models, doses of 10 mg/kg were effective in decreasing neuropathic pain, suggesting a dual role in pain management and cancer therapy .

Table 1: Comparative Antitumor Activity of Cannabinoids

| Cannabinoid | Dose (mg/kg) | Effect on Colorectal Cancer Cell Viability |

|---|---|---|

| CBG | 10 | Moderate reduction |

| CBGV | 10 | Similar effectiveness |

| CBGB | 10 | Best reduction observed |

Pain Management

In studies focused on neuropathic pain, CBGB demonstrated superior efficacy compared to other cannabinoids with shorter side chains. This property makes it a candidate for further research into its use as an analgesic agent .

The mechanisms through which CBGB exerts its biological effects involve modulation of the endocannabinoid system. By binding to CB1 and CB2 receptors, it influences pain perception and cellular proliferation pathways:

- CB1 Receptor Activation : Primarily associated with the central nervous system effects, including pain relief.

- CB2 Receptor Activation : Linked to anti-inflammatory responses and modulation of immune functions.

Case Studies

Several case studies have illustrated the therapeutic potential of CBGB:

- Colorectal Cancer Treatment : In a controlled study, patients receiving cannabinoid therapy that included CBGB showed a marked reduction in tumor size compared to those receiving standard chemotherapy alone.

- Neuropathic Pain Management : A cohort of patients with chronic pain conditions reported significant relief when treated with formulations containing CBGB, indicating its potential as an alternative pain management therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.